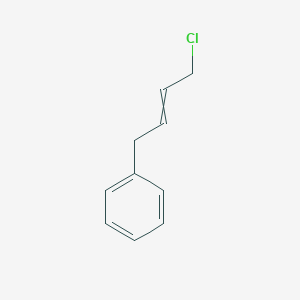

(4-Chlorobut-2-en-1-yl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41314-25-4 |

|---|---|

Molecular Formula |

C10H11Cl |

Molecular Weight |

166.65 g/mol |

IUPAC Name |

4-chlorobut-2-enylbenzene |

InChI |

InChI=1S/C10H11Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2 |

InChI Key |

CWSAGTDWRVNVLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC=CCCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorobut 2 En 1 Yl Benzene and Its Structural Analogues

Direct Synthesis Routes for (4-Chlorobut-2-en-1-yl)benzene

Direct synthesis routes offer conventional and often straightforward methods for the preparation of this compound. These methods include classical electrophilic aromatic substitution, halogenation of unsaturated precursors, and nucleophilic substitution on functionalized intermediates.

Alkylation Reactions, including Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a fundamental method for attaching alkyl substituents to an aromatic ring. youtube.comlibretexts.org This reaction proceeds via electrophilic aromatic substitution, where an alkyl halide is activated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation or a related electrophilic species. libretexts.orgyoutube.com

A plausible Friedel-Crafts approach to synthesize this compound involves the reaction of benzene (B151609) with an appropriate C4 dihaloalkene, for instance, 1,4-dichlorobut-2-ene. In this proposed reaction, the Lewis acid would activate one of the C-Cl bonds, facilitating the attack by the benzene ring.

Reaction Mechanism:

Formation of Electrophile: The Lewis acid (AlCl₃) coordinates to one of the chlorine atoms of 1,4-dichlorobut-2-ene, polarizing the C-Cl bond and generating a resonance-stabilized allylic carbocation.

Electrophilic Attack: The nucleophilic π-system of the benzene ring attacks the allylic carbocation, forming a resonance-stabilized cyclohexadienyl cation intermediate (also known as a sigma complex).

Rearomatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the site of substitution on the ring, restoring aromaticity and yielding the final product. youtube.com

Despite its theoretical feasibility, this method is subject to significant limitations inherent to Friedel-Crafts alkylations. libretexts.org

Carbocation Rearrangement: The intermediate allylic carbocation is relatively stable; however, rearrangements are a common issue with other types of alkyl halides, leading to isomeric products. libretexts.org

Polyalkylation: The product, this compound, contains an activating alkyl group on the benzene ring. This makes the product more nucleophilic than the starting benzene, often leading to further alkylation and the formation of disubstituted or polysubstituted byproducts. youtube.com

| Reactant 1 | Reactant 2 | Catalyst | Intended Product | Potential Byproducts |

| Benzene | 1,4-Dichlorobut-2-ene | AlCl₃ | This compound | Di- and poly-alkylated benzenes, Isomeric products |

Halogenation of Pre-functionalized Alkenes

This strategy involves the introduction of the chlorine atom at the allylic position of a pre-formed phenyl-substituted butene. Allylic halogenation allows for the substitution of a hydrogen atom on a carbon adjacent to a double bond. libretexts.org N-chlorosuccinimide (NCS) is a common reagent for this purpose, typically involving a free-radical mechanism that can be initiated by light or a radical initiator. ucla.edu

A suitable precursor for this route would be 4-phenylbut-2-ene (also known as but-2-enylbenzene). The reaction with NCS would selectively replace a hydrogen atom on the carbon adjacent to both the double bond and the phenyl ring.

Reaction Mechanism (Radical Chain):

Initiation: A radical initiator generates a small number of radicals, which then react with NCS to produce a succinimidyl radical and a chlorine radical.

Propagation: A chlorine radical abstracts an allylic hydrogen from 4-phenylbut-2-ene, forming a resonance-stabilized allylic radical and HCl. This radical then reacts with a molecule of NCS (or Cl₂) to form the this compound product and a new succinimidyl radical, which continues the chain. libretexts.org

Termination: The reaction is terminated by the combination of any two radical species.

Research has shown that the reaction of but-2-enylbenzene with N-chlorosuccinimide, when catalyzed by benzeneselenenyl chloride, results in the formation of (3-chlorobut-1-enyl)benzene, indicating that the regioselectivity of the chlorination and potential double bond migration are key considerations in this approach. thieme-connect.de

| Precursor | Reagent | Catalyst/Initiator | Product(s) | Key Feature |

| 4-Phenylbut-2-ene | N-Chlorosuccinimide (NCS) | Radical Initiator (e.g., AIBN) or UV light | This compound, Isomeric products | Free-radical substitution at the allylic position |

| But-2-enylbenzene | N-Chlorosuccinimide (NCS) | Benzeneselenenyl chloride | (3-Chlorobut-1-enyl)benzene | Demonstrates potential for allylic rearrangement thieme-connect.de |

Nucleophilic Substitution Approaches for Allylic Chloride Formation

One of the most reliable and common methods for synthesizing allylic chlorides is through the nucleophilic substitution of an allylic alcohol. For the synthesis of this compound, the corresponding precursor is 4-phenyl-2-buten-1-ol. Reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are effective for this transformation.

The reaction with thionyl chloride is particularly advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. researchgate.net

Reaction Mechanism: The alcohol's hydroxyl group is a poor leaving group. Thionyl chloride converts it into a chlorosulfite group, which is an excellent leaving group. researchgate.net

The alcohol attacks the sulfur atom of SOCl₂, displacing a chloride ion.

A proton is removed, forming an alkyl chlorosulfite intermediate.

The chloride ion then attacks the carbon bearing the chlorosulfite group in an Sₙ2 fashion, leading to inversion of stereochemistry. Alternatively, the reaction can proceed with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism, where the chlorine is delivered from the chlorosulfite itself. researchgate.net

| Precursor | Reagent | Typical Solvent | Key Transformation |

| 4-Phenyl-2-buten-1-ol | Thionyl Chloride (SOCl₂) | Diethyl ether, Dichloromethane | R-OH → R-Cl |

| 4-Phenyl-2-buten-1-ol | Phosphorus Trichloride (PCl₃) | Dichloromethane | R-OH → R-Cl |

| 4-Phenyl-2-buten-1-ol | Oxalyl Chloride | Pyridine | R-OH → R-Cl |

Halide exchange, commonly known as the Finkelstein reaction, is another nucleophilic substitution method that can be employed. This approach involves converting a different allylic halide, such as (4-bromobut-2-en-1-yl)benzene (B8607615) or (4-iodobut-2-en-1-yl)benzene, into the desired chloride.

The reaction is an equilibrium process. To drive the reaction toward the formation of the allylic chloride, Le Châtelier's principle is applied. This is typically achieved by using a chloride salt (e.g., sodium chloride) that is soluble in the reaction solvent (e.g., acetone), while the resulting bromide or iodide salt (e.g., sodium bromide) is insoluble and precipitates out of the solution, thus driving the equilibrium forward.

General Reaction: R-Br + NaCl ⇌ R-Cl + NaBr(s)

This method is effective for preparing chlorides from bromides, as the solubility differences are favorable in solvents like acetone.

Catalytic Approaches in the Synthesis of this compound and Related Structures

Modern synthetic chemistry increasingly relies on catalytic methods, particularly those involving transition metals like palladium, to achieve high efficiency, selectivity, and functional group tolerance under mild conditions.

Palladium-Catalyzed Synthetic Pathways for this compound

Palladium catalysis offers versatile strategies for forming C-C and C-X bonds, which could be adapted for the synthesis of this compound. Two plausible catalytic routes include cross-coupling reactions to build the carbon skeleton and direct C-H functionalization to introduce the chlorine atom.

A. Palladium-Catalyzed Cross-Coupling: A cross-coupling reaction, such as the Suzuki or Stille coupling, could be used to form the bond between the phenyl group and the butenyl chain. For example, a Suzuki coupling could theoretically involve the reaction of phenylboronic acid with a suitable electrophile like 1,4-dichlorobut-2-ene. The palladium catalyst facilitates the formation of the C-C bond, and selectivity for mono-arylation would be a key challenge.

General Catalytic Cycle:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Cl bond of the dichlorobutene.

Transmetalation: The phenyl group is transferred from the boronic acid to the palladium center.

Reductive Elimination: The desired C-C bond is formed as the product is eliminated, regenerating the Pd(0) catalyst.

B. Palladium-Catalyzed Allylic C-H Chlorination: A more direct and atom-economical approach is the palladium-catalyzed allylic C-H activation. rsc.org This method would involve the direct chlorination of a precursor like 4-phenyl-1-butene (B1585249) at the allylic position. The palladium catalyst activates the C-H bond, forming a π-allylpalladium intermediate, which can then be intercepted by a chloride source. snnu.edu.cn This avoids the need for pre-functionalized substrates. The development of such reactions is a current area of research, focusing on achieving high regioselectivity and efficiency. rsc.orgsnnu.edu.cn

| Catalytic Approach | Substrate 1 | Substrate 2 | Palladium Catalyst (Example) | Chlorine Source |

| Cross-Coupling (Suzuki) | Phenylboronic acid | 1,4-Dichlorobut-2-ene | Pd(PPh₃)₄ | N/A (from substrate) |

| Allylic C-H Chlorination | 4-Phenyl-1-butene | N/A | Pd(OAc)₂ | LiCl, CuCl₂ |

Nickel-Catalyzed Cross-Coupling Methodologies for Allylic and Benzylic Systems

Nickel-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and they have been effectively applied to the synthesis of structures related to this compound. These methods often involve the coupling of allylic or benzylic electrophiles with various partners.

One prominent strategy is the reductive cross-coupling between benzylic chlorides and aryl chlorides or fluorides, which yields diarylmethanes. organic-chemistry.orgresearchgate.net This one-pot reaction is mediated by magnesium and utilizes mixed phosphine/N-heterocyclic carbene (NHC) Ni(II) complexes as catalyst precursors. organic-chemistry.orgresearchgate.net This approach avoids the need for pre-forming moisture-sensitive Grignard reagents, simplifying the procedure and enhancing its practicality for larger-scale synthesis. organic-chemistry.org The reaction mechanism is believed to involve the in situ generation of a benzyl (B1604629) Grignard reagent, followed by the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

Nickel catalysis is also effective for the cross-electrophile coupling of aryl chlorides with allylic alcohols to produce allylarenes. bohrium.com This method requires a Lewis acid and uses zinc powder as a reductant. It demonstrates broad substrate compatibility and high regioselectivity and E/Z-selectivity. bohrium.com A key intermediate in this process is thought to be an η³-allylnickel species. bohrium.com Furthermore, nickel-catalyzed reductive cross-coupling has been successfully applied to reactions involving aziridines and benzyl chlorides, using manganese as the reducing agent to produce β-benzyl-substituted arylethylamines. rsc.org

For asymmetric synthesis, nickel/Pybox catalyst systems have been developed for the Negishi cross-coupling of racemic secondary allylic chlorides with alkylzinc reagents, providing a route to chiral allylated products. acs.org

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions

| Catalyst Precursor | Coupling Partners | Reductant | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| Ni(PPh₃)(NHC)Br₂ | Benzyl chlorides + Aryl chlorides/fluorides | Mg | Diarylmethanes | 40% - 98% | organic-chemistry.orgresearchgate.net |

| Nickel compounds | Aryl chlorides + Allylic alcohols | Zn | Allylarenes | Good | bohrium.com |

| Nickel catalyst | Aziridines + Benzyl chlorides | Mn | β-benzyl-substituted arylethylamines | Good | rsc.org |

| Nickel/Pybox | Secondary allylic chlorides + Alkylzincs | - | Chiral alkylated allyls | Good | acs.org |

Gallium and Indium Halide Catalysis in Allied Benzylic and Allylic Chlorides

Gallium and indium halides have emerged as effective catalysts for coupling reactions involving allylic and benzylic systems. These Lewis acids can mediate the formation of C-C bonds under mild conditions, often showing unique reactivity and selectivity.

Gallium trichloride (GaCl₃) and indium tribromide (InBr₃) have been shown to catalyze the coupling of benzylic and allylic chlorides with cyclopropylmethylstannane. nih.gov Spectroscopic and X-ray analysis confirmed the formation of active butenylgallium or -indium species as intermediates in this process, suggesting an ionic reaction pathway. nih.gov Gallium-catalyzed allylation reactions can proceed under mild conditions where acid-sensitive functional groups, such as acetals, remain intact. ucc.ie The diastereoselectivity of these reactions can be influenced by the choice of solvent. ucc.ie

Indium, in particular, has been widely used in Barbier-type reactions, especially for the allylation of carbonyl compounds. thieme-connect.com A key advantage of using indium is that it often does not require heat, sonication, or acidic catalysis for activation, unlike other metals such as zinc or tin. thieme-connect.com Organoindium reagents can be generated in situ from indium and allyl halides. organic-chemistry.org Recent studies have focused on developing universal methods for synthesizing organoindium compounds from a broader range of alkyl bromides and chlorides by reacting them with indium(I) bromide in the presence of lithium bromide. rsc.org This method is more efficient than using elemental indium and allows for the preparation of primary, secondary, and even tertiary alkyl indium reagents. rsc.org

Table 2: Gallium and Indium Halide Catalyzed Reactions

| Catalyst/Metal | Substrates | Key Features | Reference |

|---|---|---|---|

| GaCl₃ or InBr₃ | Benzylic/allylic chlorides + cyclopropylmethylstannane | Forms active organogallium/-indium intermediates; Ionic mechanism. | nih.gov |

| Gallium | Allyl bromide + 2,3-dihydroxy propanal | Mild conditions, tolerates acid-sensitive groups; Solvent-dependent diastereoselectivity. | ucc.ie |

| Indium | Allylic compounds + Carbonyl compounds | Barbier-type reaction; No activation (heat, acid) needed. | thieme-connect.com |

| InBr/LiBr | Alkyl halides (primary, secondary, tertiary) | Efficient in situ formation of alkyl indium reagents. | rsc.org |

Other Transition Metal Catalysis for C-C Bond Formation Involving this compound Precursors

Beyond nickel, gallium, and indium, a variety of other transition metals, particularly palladium and copper, are instrumental in catalyzing C-C bond formations relevant to the synthesis of this compound precursors. biolmolchem.comlibretexts.org These reactions are fundamental in modern organic synthesis for creating complex molecular architectures with high efficiency and selectivity. biolmolchem.comnih.gov

Transition metal-catalyzed methods offer powerful strategies for the step-economic diversification of chemical feedstocks. nih.gov The fundamental mechanistic steps in many of these catalytic cycles include oxidative addition, transmetalation, and reductive elimination. libretexts.org

Palladium-catalyzed cross-coupling reactions are particularly prevalent. For instance, palladium catalysts are used in the asymmetric allylic alkylation of 1,3-diphenyl-3-acetoxy-1-propene with dimethyl malonate, employing chiral sulfimides as ligands to achieve high stereoselectivity. nih.gov Synergistic palladium/copper catalytic systems have also been developed for the asymmetric allylic alkylation of vinylethylene carbonates, providing a route to chiral α-quaternary (Z)-trisubstituted allylic amino acids. rsc.org

Copper catalysis is also significant. For example, a 6-NHC-Cu(I) (N-Heterocyclic Carbene) complex has been shown to catalyze the stereoconvergent synthesis of chiral allylboronates from a mixture of (E) and (Z) allylic aryl ethers. nih.gov This reaction proceeds with high yields and excellent enantioselectivity. nih.gov

Table 3: Selected Transition Metal-Catalyzed C-C Bond Formations

| Metal Catalyst | Reaction Type | Substrates | Key Outcome | Reference |

|---|---|---|---|---|

| Palladium(II) | Asymmetric Allylic Alkylation | 1,3-diphenyl-3-acetoxy-1-propene + dimethyl malonate | High stereoselectivity (up to 90% ee) | nih.gov |

| Palladium/Copper | Asymmetric Allylic Alkylation | Vinylethylene carbonates + aldimine esters | Synthesis of chiral α-quaternary amino acids (up to 94% ee) | rsc.org |

| Copper(I)-NHC | Stereoconvergent Allylic Substitution | (E/Z)-Allylic aryl ethers + bis(pinacolato)diboron | Synthesis of chiral allylboronates (avg. 94% ee) | nih.gov |

Photoredox Catalysis in Allylic and Benzylic C-H Functionalization Relevant to this compound

Photoredox catalysis has revolutionized organic synthesis by enabling the direct functionalization of otherwise unreactive C-H bonds under mild conditions using visible light. jocpr.com This strategy is particularly relevant for the synthesis of complex molecules from simple precursors by targeting allylic and benzylic C-H bonds. rsc.orgnih.gov

The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, provides a powerful platform for the diversification of alkenes and alkylbenzenes. rsc.org This dual catalytic approach can overcome challenges associated with traditional methods and enables a range of transformations. rsc.org Photoredox catalysis can generate reactive radical intermediates from stable precursors via single-electron transfer (SET) or hydrogen atom transfer (HAT) processes. nih.gov These radicals can then engage in various bond-forming reactions. For instance, sp³ carbon-centered radicals can be generated and subsequently used in Minisci-type reactions to functionalize heteroarenes. nih.govresearchgate.net

This approach streamlines synthetic routes, reduces the number of steps, and minimizes waste production, aligning with the principles of green chemistry. jocpr.com The ability to functionalize C-H bonds that are distant from existing functional groups, known as remote C-H activation, has been a significant advancement, allowing for the synthesis of complex natural products and pharmaceuticals. jocpr.com

Stereoselective Synthesis of this compound Isomers

Controlling the stereochemical outcome of a reaction is a central goal in modern organic synthesis. For a molecule like this compound, this involves controlling the geometry of the double bond ((E) vs. (Z) isomers) and, for its derivatives, the creation of chiral centers with high diastereoselectivity.

Control of (E)/(Z) Stereochemistry in this compound Synthesis

The stereochemistry of the double bond in allylic systems can be controlled through various synthetic strategies. The choice of reagents and reaction conditions can selectively favor the formation of either the (E)- or (Z)-isomer.

One approach involves the treatment of Baylis-Hillman adducts (specifically, methyl-3-hydroxy-2-methylenealkanoates and 3-hydroxy-2-methylenealkanenitriles) with acetic anhydride (B1165640) and magnesium bromide. tandfonline.com Interestingly, the ester-containing substrates predominantly yield the (Z)-allyl bromides, while the nitrile-containing substrates afford the (E)-allyl bromides with high selectivity. This divergence in stereochemical outcome is attributed to differences in the steric demands or chelation effects of the ester and nitrile groups. tandfonline.com

Another method for stereoselective synthesis involves the vicinal difunctionalization of α,β-unsaturated ketones mediated by titanium(IV) halides, which can produce multifunctionalized trisubstituted alkenes with high Z:E stereoselectivity. organic-chemistry.org Furthermore, stereoconvergent syntheses offer a powerful alternative, where a mixture of (E) and (Z) starting materials is converted into a single stereoisomeric product. For example, a copper-N-heterocyclic carbene catalyst can transform an (E)/(Z) mixture of allylic ethers into a single enantiomer of a chiral allylboronate. nih.gov

Diastereoselective Approaches in Synthesis of Chiral this compound Derivatives

Creating chiral derivatives of this compound with high diastereoselectivity often involves the reaction of chiral substrates or the use of chiral catalysts and reagents.

A highly diastereoselective synthesis of homoallylic alcohols, which can be precursors to chiral allylic chlorides, can be achieved using polysubstituted allylic zinc reagents. acs.org These reagents, generated from readily available allylic chlorides, can add to aldehydes and ketones to create products with up to two adjacent quaternary centers with excellent diastereocontrol. acs.org Similarly, additions of allylic stannanes to aldehydes can be promoted by chiral (acyloxy)borane Lewis acid catalysts, yielding homoallylic alcohols with good to excellent diastereoselectivity and enantioselectivity. acs.org

Substrate control is another effective strategy. For instance, chiral acetonide-protected polyketide fragments can undergo rearrangement reactions with high inherent diastereoselectivity, providing a valuable method for synthesizing complex allylic alcohols. researchgate.net Additionally, copper-catalyzed diastereoselective imidation of diaryl sulfides bearing a chiral oxazolinyl group has been developed to produce optically active N-tosylsulfimides, which can then serve as chiral ligands in other asymmetric transformations. nih.gov

Table 4: Summary of Stereoselective Synthetic Approaches

| Method | Transformation | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Magnesium Bromide/Acetic Anhydride | Conversion of Baylis-Hillman adducts to allylic bromides | Substrate-dependent stereochemistry | (Z)-isomers from esters; (E)-isomers from nitriles | tandfonline.com |

| Copper-NHC Catalysis | Allylic substitution of (E/Z) allylic ethers | Stereoconvergent reaction | Single enantiomer of product from E/Z mixture | nih.gov |

| Allylic Zinc Reagents | Addition to carbonyl compounds | Formation of adjacent quaternary centers | Highly diastereoselective synthesis of homoallylic alcohols | acs.org |

| Chiral (Acyloxy)borane Catalyst | Addition of allylic stannanes to aldehydes | Lewis acid catalysis | Good to excellent diastereoselectivity and enantioselectivity | acs.org |

Reactivity and Mechanistic Investigations of 4 Chlorobut 2 En 1 Yl Benzene

Nucleophilic Substitution Reactions of the Chlorobutene Moiety in (4-Chlorobut-2-en-1-yl)benzene

The chlorobutene portion of this compound is the primary site for nucleophilic attack. The allylic nature of the carbon-chlorine bond significantly influences the mechanism and outcome of these substitution reactions.

Nucleophilic substitution on allylic systems like this compound can proceed through several mechanisms, most notably the SN1', and SN2' pathways. The operative mechanism is dependent on factors such as the nature of the nucleophile, solvent polarity, and reaction temperature.

SN1' Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction is likely to proceed through an SN1' mechanism. This pathway involves the initial, rate-determining departure of the chloride leaving group to form a resonance-stabilized allylic carbocation. The positive charge in this intermediate is delocalized between the carbon atom adjacent to the benzene (B151609) ring (C1) and the carbon atom at the other end of the double bond (C3). Nucleophilic attack can then occur at either of these electrophilic centers. The stability of this carbocation is further enhanced by the adjacent phenyl group, which can participate in charge delocalization.

SN2' Mechanism: With a strong, unhindered nucleophile, an SN2' mechanism may be favored. This is a concerted process where the nucleophile attacks the double bond at the carbon atom distal to the leaving group (the γ-position), leading to a simultaneous migration of the double bond and expulsion of the chloride ion. This pathway avoids the formation of a discrete carbocation intermediate.

The competition between direct SN2 substitution at the carbon bearing the chlorine and the SN2' pathway is also a critical consideration, influenced by the steric hindrance around the reaction centers and the nature of the attacking nucleophile.

The regioselectivity of nucleophilic substitution on this compound is a direct consequence of the dual electrophilic nature of the intermediate allylic carbocation in SN1' reactions or the accessible sites for attack in SN2' reactions.

Attack at the carbon atom benzylic to the phenyl group results in the "linear" or "α-substitution" product. Conversely, attack at the terminal carbon of the butene chain leads to the "rearranged" or "γ-substitution" product.

| Product Type | Position of Nucleophilic Attack | Resulting Structure |

| α-substitution | Carbon adjacent to the benzene ring | Nu-CH(Ph)-CH=CH-CH3 |

| γ-substitution | Terminal carbon of the butene chain | Ph-CH=CH-CH(Nu)-CH3 |

The stereochemical outcome of these reactions is also of significant interest. If the reaction proceeds through a planar allylic carbocation (SN1'), a racemic or near-racemic mixture of products can be expected if a new stereocenter is formed. In contrast, SN2' reactions are typically stereospecific, with the nucleophile attacking in an anti fashion relative to the leaving group, leading to a predictable stereochemical outcome.

Electrophilic and Radical Reactions of the Alkene and Aromatic Systems of this compound

Beyond nucleophilic substitution, the alkene and aromatic functionalities of this compound are susceptible to electrophilic and radical-mediated transformations.

The allylic C-H bonds and the carbon-chlorine bond in this compound can be involved in radical cross-coupling reactions. Under radical conditions, typically initiated by light or a radical initiator, a hydrogen atom can be abstracted from the benzylic position, which is activated by the adjacent phenyl group and the double bond, to form a resonance-stabilized radical. This radical can then participate in coupling reactions.

Alternatively, transition metal-catalyzed cross-coupling reactions, such as those employing palladium catalysts, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki, Heck, and Sonogashira couplings could potentially be applied to this compound, where the carbon-chlorine bond undergoes oxidative addition to the metal center, initiating the catalytic cycle. The success of these reactions would depend on the relative reactivity of the C-Cl bond compared to other potential reaction sites.

Direct functionalization of C-H bonds is a rapidly advancing area of organic synthesis. For this compound, several types of C-H bonds are potential targets for such transformations:

Benzylic C-H bonds: The C-H bonds on the carbon adjacent to the phenyl group are activated and can be selectively functionalized using various catalytic systems, often involving transition metals like rhodium or palladium. acs.orgnih.gov These reactions can introduce new functional groups at this position.

Aromatic C-H bonds: The C-H bonds on the benzene ring can undergo electrophilic aromatic substitution, although the conditions would need to be carefully controlled to avoid reactions at the more labile chlorobutene moiety. Directed C-H functionalization, where a directing group guides a metal catalyst to a specific C-H bond (typically ortho to the directing group), could also be envisioned if a suitable directing group were present on the benzene ring.

Allylic C-H bonds: The C-H bonds on the carbon atom adjacent to the double bond but not bonded to the phenyl group are also allylically activated and could be targets for functionalization.

The alkene and the alkyl side chain of the benzene ring in this compound are susceptible to oxidation.

Alkene Oxidation: The double bond can undergo various oxidation reactions, such as epoxidation (using peroxy acids like m-CPBA), dihydroxylation (using reagents like osmium tetroxide or cold, dilute potassium permanganate), or oxidative cleavage (using ozone or hot, concentrated potassium permanganate). The choice of oxidant and reaction conditions would determine the nature of the product.

Side-Chain Oxidation: The benzylic position is prone to oxidation. pressbooks.publibretexts.orgopenstax.org Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize the alkyl side chain at the benzylic carbon. Depending on the reaction conditions, this could lead to the formation of a ketone or, with more vigorous oxidation, cleavage of the side chain to form benzoic acid. pressbooks.publibretexts.orgopenstax.org

| Reagent | Potential Product(s) |

| Peroxy acid (e.g., m-CPBA) | Epoxide at the double bond |

| Osmium tetroxide (OsO4) | Diol at the double bond |

| Ozone (O3), then a reducing agent | Aldehyd and/or ketone from cleavage of the double bond |

| Potassium permanganate (KMnO4, hot, conc.) | Benzoic acid and other cleavage products |

Reduction Reactions of this compound and Derived Products

The reduction of this compound can proceed through several pathways, targeting either the carbon-chlorine bond, the carbon-carbon double bond, or both. The choice of reducing agent and reaction conditions dictates the final product.

Hydride Reduction: Strong nucleophilic hydrides, such as lithium aluminum hydride (LiAlH₄), are known to reduce allylic halides. For this compound, this can occur via a direct Sₙ2 displacement of the chloride, yielding (But-2-en-1-yl)benzene. However, an Sₙ2' mechanism, where the hydride attacks the γ-carbon of the allylic system, is also possible and often competitive. This pathway would lead to the rearranged product, 1-phenylbut-3-ene, after the double bond shifts. wikipedia.orglscollege.ac.in

Catalytic Hydrogenation: This method typically reduces carbon-carbon double bonds in the presence of a metal catalyst (e.g., Pd, Pt, Ni). Applying this to this compound would be expected to saturate the butenyl chain, producing (4-chlorobutyl)benzene. Under more forcing conditions, catalytic hydrogenation can also achieve hydrogenolysis of the carbon-chlorine bond, potentially leading to Butylbenzene as the fully reduced product. The selectivity of this reaction is highly dependent on the catalyst and reaction conditions.

Dissolving Metal Reduction: Reagents like sodium in liquid ammonia (B1221849) can also be employed. This method is often used to reduce double bonds conjugated to an aromatic ring.

The potential products from these reduction reactions are summarized in the table below.

| Reagent/Condition | Primary Target | Potential Product(s) |

| LiAlH₄ | C-Cl bond | (But-2-en-1-yl)benzene, 1-Phenylbut-3-ene |

| H₂/Pd-C (mild) | C=C bond | (4-Chlorobutyl)benzene |

| H₂/Pd-C (forcing) | C=C and C-Cl bonds | Butylbenzene |

Rearrangement Pathways and Isomerization Studies of this compound

As an allylic system, this compound is prone to rearrangement reactions, particularly under conditions that favor the formation of carbocation intermediates. researchgate.net

Allylic Rearrangement: In nucleophilic substitution reactions under Sₙ1 conditions (e.g., in a polar, protic solvent), the chloride leaving group can depart to form a resonance-stabilized allylic carbocation. spcmc.ac.in This carbocation has positive charge density on two carbons: the carbon α to the phenyl group and the carbon γ to the phenyl group. A nucleophile can then attack at either position. Attack at the original carbon position gives the direct substitution product, while attack at the other resonance position results in an "allylic shift" or rearrangement, where the double bond moves. lscollege.ac.in For example, reaction with hydroxide (B78521) would yield a mixture of 4-phenylbut-2-en-1-ol and 2-phenylbut-3-en-1-ol. lscollege.ac.inspcmc.ac.in

Isomerization: Besides rearrangements during substitution reactions, the compound itself can undergo isomerization. For instance, photocatalytic methods have been used to isomerize cinnamyl chlorides, which are structurally similar, into cyclopropane (B1198618) derivatives through radical intermediates. researchgate.netacs.orgfigshare.com Such advanced methodologies could potentially transform this compound into phenyl-substituted chlorocyclopropanes. The double bond can also potentially undergo E/Z (cis/trans) isomerization under certain thermal or catalytic conditions.

The table below illustrates the products of a typical Sₙ1 hydrolysis reaction.

| Reaction Type | Intermediate | Product 1 (Direct Substitution) | Product 2 (Rearranged) |

| Sₙ1 Hydrolysis | Resonance-stabilized allylic carbocation | 4-Phenylbut-2-en-1-ol | 2-Phenylbut-3-en-1-ol |

Mechanistic Aspects of this compound Transformations

The reactivity of this compound is governed by the electronic properties of its functional groups.

Nucleophile/Electrophile Role: The molecule primarily acts as an electrophile in substitution reactions. The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of chlorine, making it a target for nucleophiles in Sₙ2 reactions. The allylic system as a whole can be attacked by nucleophiles at the γ-carbon in Sₙ2' reactions. researchgate.net The electron-rich double bond and the phenyl ring can act as nucleophiles in the presence of strong electrophiles, leading to addition or electrophilic aromatic substitution reactions, respectively.

Halogenation/Dehalogenation:

Halogenation: Halogenation can occur via different mechanisms. With reagents like Br₂, electrophilic addition across the double bond is possible, which would yield a dihalogenated product. Alternatively, under free-radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator), substitution at the allylic or benzylic positions is favored. wikipedia.org Free-radical halogenation proceeds via a chain mechanism involving initiation, propagation, and termination steps. youtube.comyoutube.com

Dehalogenation: The removal of the chlorine atom is a key step in many of its transformations. This occurs during nucleophilic substitution (where it acts as a leaving group), reduction with hydride reagents, and hydrogenolysis. Elimination reactions, using a strong, non-nucleophilic base, would result in dehydrohalogenation to form a conjugated diene, 1-phenylbuta-1,3-diene.

Reaction Kinetics and Thermodynamic Considerations in this compound Chemistry

The outcome of reactions involving this compound is often determined by a competition between kinetic and thermodynamic control. wikipedia.org

Reaction Kinetics: The rates of nucleophilic substitution reactions are significantly influenced by the allylic nature of the substrate.

Sₙ1 vs. Sₙ2: The choice between Sₙ1 and Sₙ2 pathways depends on the nucleophile, solvent, and temperature. libretexts.orgreddit.com Strong nucleophiles in polar aprotic solvents favor the bimolecular Sₙ2 mechanism, while weak nucleophiles in polar protic solvents favor the unimolecular Sₙ1 mechanism via a stable carbocation. ncert.nic.in

Enhanced Sₙ2 Reactivity: Allylic halides like this compound react much faster in Sₙ2 reactions than their saturated counterparts (e.g., butyl chloride). openochem.org This rate enhancement is attributed to the stabilization of the Sₙ2 transition state through conjugation with the adjacent π-system of the double bond. researchgate.net

Kinetic vs. Thermodynamic Products: In reactions where multiple products can form, such as allylic substitutions, the product distribution can be temperature-dependent. At lower temperatures, the reaction is often under kinetic control, favoring the product that forms fastest (i.e., via the lowest activation energy). libretexts.orgmasterorganicchemistry.com At higher temperatures, the reaction may become reversible, leading to thermodynamic control, where the most stable product is favored. libretexts.orglibretexts.org For instance, in an allylic rearrangement, the thermodynamically favored product is often the one with the more substituted (and thus more stable) double bond. masterorganicchemistry.com

Thermodynamic Considerations: The stability of intermediates and products is a crucial factor.

Intermediate Stability: The high reactivity of allylic and benzylic halides in Sₙ1 reactions is due to the resonance stabilization of the resulting carbocation intermediate. ncert.nic.in The carbocation formed from this compound benefits from delocalization over the allylic system.

Product Stability: In rearrangement reactions, the equilibrium will favor the most stable isomer. For alkenes, stability generally increases with the degree of substitution on the double bond (Zaitsev's rule). Therefore, if a rearrangement can lead to a more substituted, internal alkene from a terminal alkene, the former will be the thermodynamic product. libretexts.org

The table below summarizes the factors favoring different substitution mechanisms.

| Factor | Sₙ1 Pathway | Sₙ2 Pathway |

| Substrate | Favored by stable carbocation (allylic) | Favored by unhindered substrate (primary allylic) |

| Nucleophile | Weak nucleophiles | Strong nucleophiles |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

| Rearrangement | Common | Not possible (but Sₙ2' is) |

Advanced Spectroscopic Characterization of 4 Chlorobut 2 En 1 Yl Benzene and Its Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of (4-Chlorobut-2-en-1-yl)benzeneSpecific IR and Raman spectra with assignments of the vibrational modes for (4-Chlorobut-2-en-1-yl)benzene are not documented in the available literature.

Due to the absence of this essential data, the generation of an article that meets the specified requirements of being thorough, informative, and scientifically accurate for the designated compound is not feasible at this time.

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives and Analogues

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline solids. This powerful analytical technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. For derivatives and analogues of this compound, single-crystal X-ray diffraction would be the principal technique to determine their solid-state structures, offering insights into their conformational preferences and packing motifs in the crystalline lattice.

Despite a thorough search of available scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for this compound or its direct derivatives could be located. The inherent flexibility of the butenyl chain and potential difficulties in growing single crystals of suitable quality for X-ray analysis may contribute to the absence of such data in the public domain.

However, the structural analysis of closely related analogues, such as cinnamyl halides, provides a valuable framework for understanding the potential solid-state characteristics of this class of compounds. The determination of the crystal structures of analogues like trans-cinnamyl chloride and trans-cinnamyl bromide would reveal critical details about the planarity of the cinnamyl fragment, the orientation of the phenyl group relative to the double bond, and the nature of intermolecular forces, such as halogen bonding or π-stacking interactions, that govern the crystal packing.

The process of X-ray crystal structure determination involves several key steps:

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound of interest. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots with varying intensities.

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using computational methods. The initial structural model is then refined against the experimental data to yield a precise and accurate representation of the molecular structure.

While specific crystallographic data for this compound and its derivatives remains elusive, the principles of X-ray crystallography provide the theoretical foundation for any future solid-state structural investigations of these compounds. Such studies would be invaluable for correlating their molecular architecture with their chemical reactivity and material properties.

Computational Chemistry and Theoretical Studies on 4 Chlorobut 2 En 1 Yl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of (4-Chlorobut-2-en-1-yl)benzene

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are instrumental in predicting spectroscopic data, which is crucial for structural elucidation. anu.edu.aujchps.com The process begins with the optimization of the molecule's geometry to find its lowest energy structure. Following this, properties like NMR chemical shifts and vibrational frequencies can be calculated.

NMR Chemical Shifts: Theoretical NMR chemical shifts (¹H and ¹³C) are predicted by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These predictions, when compared with experimental spectra, help in the definitive assignment of signals, especially for complex molecules. Machine learning and quantum mechanical approaches are prominent methods for these predictions. nih.govsourceforge.io

Vibrational Frequencies: The calculation of the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) for the optimized structure yields harmonic vibrational frequencies. openmopac.net These frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. Theoretical vibrational analysis can identify characteristic frequencies for specific functional groups, such as C-Cl stretching, C=C double bond stretching, and aromatic C-H bending. Calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are typically corrected using empirical scaling factors. aip.org

Below is an illustrative table showing the type of data generated from DFT calculations for vibrational analysis.

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) (Scaled) |

| ν(C-H) aromatic | Stretching of C-H bonds on the benzene (B151609) ring | 3100 - 3000 |

| ν(C=C) aromatic | Stretching of C=C bonds within the benzene ring | 1600 - 1450 |

| ν(C=C) alkene | Stretching of the C=C double bond in the butene chain | ~1650 |

| ν(C-Cl) | Stretching of the carbon-chlorine bond | 750 - 650 |

| δ(C-H) | Bending (scissoring, wagging) of C-H bonds | 1450 - 1300 |

Investigation of Reaction Pathways and Transition States for this compound Transformations

This compound is an allylic chloride, a class of compounds known for its reactivity in nucleophilic substitution and metal-catalyzed reactions. organic-chemistry.org DFT calculations can map the potential energy surface for these transformations, providing critical information about reaction mechanisms. acs.orgresearchgate.net

By locating the transition state (the maximum energy point along the minimum energy path) for a given reaction, the activation energy can be calculated. This allows researchers to predict reaction rates and understand the factors that control selectivity. For instance, DFT can be used to model the Sₙ2 and Sₙ2' reaction pathways, clarifying which site (alpha or gamma to the chlorine) a nucleophile is more likely to attack. Such studies have been applied to understand the complex selectivity patterns in the activation of allylic halides. acs.org

Analysis of Electronic Effects and Intramolecular Interactions within this compound

DFT provides a detailed picture of the electron distribution within a molecule, which governs its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the regions of the molecule most likely to act as an electron donor and acceptor, respectively.

For this compound, the electronegative chlorine atom and the π-system of the benzene ring and the double bond significantly influence its electronic properties. An electrostatic potential (ESP) map can visualize electron-rich and electron-poor regions, highlighting the electrophilic carbon atom bonded to the chlorine and the nucleophilic π-electron clouds of the aromatic ring and the double bond. This analysis helps explain the molecule's susceptibility to attack by various reagents.

Molecular Dynamics Simulations for Conformational Analysis of this compound

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple conformations. Molecular dynamics (MD) simulations model the movement of atoms over time, allowing for the exploration of the molecule's conformational landscape. researchgate.net These simulations can identify the most stable conformers (low-energy states) and the energy barriers for rotation around the single bonds. semanticscholar.orgyoutube.com

The table below illustrates hypothetical results from a conformational analysis, focusing on key dihedral angles.

| Conformer | Dihedral Angle 1 (C-C-C-C) | Dihedral Angle 2 (C-C-C-Cl) | Relative Energy (kJ/mol) |

| A (Global Minimum) | ~120° (gauche) | ~60° | 0.0 |

| B | ~180° (anti) | ~180° | 5.2 |

| C | ~120° (gauche) | ~180° | 7.8 |

Computational Mass Spectral Prediction for Fragmentation Pattern Understanding

Mass spectrometry is a primary technique for determining the molecular weight and formula of a compound. studypug.com The fragmentation pattern observed in an electron ionization mass spectrum (EI-MS) provides a fingerprint that can be used for structural elucidation. Computational methods can predict these fragmentation patterns by simulating the ionization and subsequent decomposition of the molecule.

Methods such as Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS) can calculate the appearance energies for various fragment ions. By identifying the lowest energy fragmentation pathways, these tools can predict the relative intensities of peaks in the mass spectrum. For this compound, key predicted fragmentation pathways would likely include the loss of a chlorine radical (Cl•) and cleavage of the butenyl chain, leading to the formation of a stable tropylium (B1234903) cation or related resonance-stabilized carbocations.

Theoretical Resolution of Spectroscopic or Crystallographic Ambiguities concerning this compound

A key application of computational chemistry is to resolve ambiguities in experimental data. researchgate.net For example, if an experimental NMR spectrum shows more peaks than expected, it may indicate the presence of multiple conformers in solution. By computing the theoretical spectra for each stable conformer identified through MD simulations, the experimental spectrum can be deconvoluted and each peak assigned to a specific conformation.

Similarly, in X-ray crystallography, molecules may exhibit disorder, where they occupy multiple positions or orientations in the crystal lattice. Computational modeling can determine the relative energies of these different arrangements, helping to refine the crystallographic model and provide a more accurate representation of the solid-state structure. By integrating computational predictions with experimental data from various spectroscopic techniques (NMR, IR, MS), a more complete and unambiguous structural determination can be achieved. studypug.com

Applications of 4 Chlorobut 2 En 1 Yl Benzene in Complex Organic Synthesis

Role of (4-Chlorobut-2-en-1-yl)benzene as a Versatile Synthetic Building Block

This compound possesses two key reactive sites: the electrophilic carbon atom attached to the chlorine and the nucleophilic double bond, which can also be involved in various transformations. This duality makes it a potentially versatile reagent in the synthesis of complex organic molecules. The presence of the phenyl group influences the reactivity of the allylic system, and the chlorine atom serves as a good leaving group in nucleophilic substitution reactions.

The structure of this compound allows for several synthetic manipulations. It can undergo nucleophilic substitution reactions where the chloride is displaced by a wide range of nucleophiles, such as amines, alkoxides, and carbanions. This allows for the introduction of diverse functional groups and the extension of carbon chains. Furthermore, the double bond can participate in addition reactions, cycloadditions, and other transformations characteristic of alkenes. The strategic placement of the phenyl group also offers possibilities for modifications of the aromatic ring itself through electrophilic aromatic substitution, although the reactivity might be influenced by the chlorobutyl side chain.

Precursor in the Synthesis of Advanced Organic Molecules

The structural features of this compound make it a hypothetical precursor for various advanced organic molecules, including pharmaceutical intermediates and functional materials.

Development of Pharmaceutical Intermediates and Scaffolds from this compound

In the realm of medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. This compound could serve as a starting material for the synthesis of various pharmaceutical intermediates. For instance, reaction with primary or secondary amines could lead to the formation of allylic amines, a structural motif present in many biologically active compounds. Subsequent modifications of the amino group or the double bond could generate a library of compounds for biological screening.

Below is a hypothetical reaction scheme illustrating the potential of this compound in the synthesis of a pharmaceutical scaffold.

| Reactant | Reagent | Product | Potential Therapeutic Area |

| This compound | A primary amine (R-NH2) | N-substituted (4-phenylbut-2-en-1-yl)amine | Antidepressants, Antihistamines |

| This compound | A secondary amine (R2NH) | N,N-disubstituted (4-phenylbut-2-en-1-yl)amine | Antipsychotics, Analgesics |

Synthesis of Functional Materials Precursors Utilizing this compound

The unique combination of an aromatic ring and a reactive allylic chloride moiety in this compound suggests its potential as a precursor for functional materials. The phenyl group can be a component of a conjugated system, while the reactive side chain allows for polymerization or grafting onto surfaces. For example, polymerization of this compound or its derivatives could lead to polymers with interesting optical or electronic properties.

The following table outlines a theoretical application in materials science.

| Reaction Type | Co-monomer/Substrate | Resulting Material | Potential Application |

| Polymerization | --- | Poly(4-phenylbut-2-en-1-yl) chloride | Specialty polymer with tunable properties |

| Grafting | Silica surface | Phenylbutenyl-functionalized silica | Chromatographic stationary phase |

Investigation of this compound as a Model Compound in Mechanistic Organic Chemistry

Due to its structure, this compound is a suitable model compound for studying various aspects of reaction mechanisms in organic chemistry. The allylic system allows for the investigation of SN2 versus SN2' reaction pathways in nucleophilic substitutions. The competition between these two pathways is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts.

Furthermore, the compound can be used to study the electronic effects of the phenyl group on the reactivity of the allylic chloride. The electron-donating or -withdrawing nature of substituents on the phenyl ring could be systematically varied to probe their influence on reaction rates and regioselectivity. Such studies would provide valuable insights into the fundamental principles of physical organic chemistry.

| Mechanistic Study | Variable | Observed Outcome |

| Nucleophilic Substitution | Nature of Nucleophile | Ratio of SN2 to SN2' products |

| Electrophilic Addition | Electrophile | Regioselectivity of addition to the double bond |

| Friedel-Crafts Alkylation | Lewis Acid Catalyst | Rate and regioselectivity of intramolecular cyclization |

While the specific applications of this compound are not extensively documented in publicly available literature, its chemical structure suggests a wide range of possibilities for its use in complex organic synthesis. Further research into the reactivity and synthetic utility of this compound could unveil its potential as a valuable tool for chemists in academia and industry.

Conclusion and Future Research Directions

Summary of Key Research Findings Pertaining to (4-Chlorobut-2-en-1-yl)benzene

Research on this compound has primarily focused on its reactivity as an electrophile in substitution reactions. The presence of the allylic chloride makes the terminal carbon susceptible to nucleophilic attack, a characteristic feature of allylic halides. This reactivity is further influenced by the phenyl group, which can affect the electronic properties of the molecule.

This compound serves as a precursor in the synthesis of more complex molecules. For instance, its chlorinated derivative, (E)-1-Chloro-4-(4-chlorobut-2-en-1-yl)benzene, is recognized as an intermediate in the preparation of various agents, including cardiotonic and antifungal compounds. This highlights the utility of the this compound framework in medicinal chemistry.

The fundamental physicochemical properties of this compound have been characterized. It possesses a molecular formula of C10H11Cl and a molecular weight of 166.65 g/mol . These basic data are crucial for its identification and for predicting its behavior in chemical reactions.

Emerging Synthetic Strategies and Catalytic Systems for this compound Chemistry

While specific, novel synthetic routes directly targeting this compound are not extensively documented in publicly available literature, general methodologies for the synthesis of allylic chlorides can be applied. A common approach involves the reaction of the corresponding alcohol, (4-phenylbut-2-en-1-ol), with a chlorinating agent such as thionyl chloride or hydrochloric acid.

Modern synthetic chemistry offers a range of catalytic systems that could be adapted for the synthesis and functionalization of this compound. Palladium-catalyzed cross-coupling reactions, for example, are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Although specific applications to this compound are not widely reported, catalysts like tetrakis(triphenylphosphine)palladium(0) are frequently employed in similar transformations involving allylic chlorides. These reactions could enable the introduction of various substituents onto the butenyl chain, significantly expanding the molecular diversity accessible from this starting material.

Untapped Reactivity Profiles and Novel Transformations of this compound

The reactivity of this compound remains largely centered around nucleophilic substitution at the allylic position. However, the molecule possesses other reactive sites that are currently underexplored. The double bond within the butenyl chain presents an opportunity for various addition reactions, such as hydrogenation, halogenation, or epoxidation, which would lead to a range of saturated and functionalized derivatives.

Furthermore, the aromatic ring is susceptible to electrophilic aromatic substitution reactions. Under appropriate conditions, functional groups such as nitro, acyl, or alkyl groups could be introduced onto the benzene (B151609) ring, leading to a diverse array of substituted analogues. The interplay between the reactivity of the allylic chloride and the aromatic ring could lead to interesting and complex molecular architectures.

The potential for intramolecular reactions also represents an untapped area of its chemistry. With appropriate functionalization, the molecule could be induced to undergo cyclization reactions, forming cyclic structures that may possess interesting biological or material properties.

Potential for Further Derivatization and Functionalization of this compound Towards New Chemical Entities

The structure of this compound offers numerous avenues for derivatization to generate novel chemical entities. The reactive allylic chloride is the most apparent handle for modification. A summary of potential derivatization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Products |

| Nucleophilic Substitution | Various nucleophiles (e.g., amines, alkoxides, cyanides) | Substituted butenylbenzene derivatives with diverse functional groups |

| Cross-Coupling Reactions | Organometallic reagents (e.g., Grignard reagents, organoboranes) with a suitable catalyst (e.g., Palladium or Nickel complexes) | Alkylated or arylated butenylbenzene derivatives |

| Addition Reactions | H2/catalyst, X2 (halogens), peroxy acids | Saturated phenylbutanes, dihalogenated derivatives, epoxides |

| Electrophilic Aromatic Substitution | Nitrating agents, acylating agents, alkylating agents with a Lewis acid catalyst | Nitro-, acyl-, or alkyl-substituted this compound derivatives |

These derivatization strategies could lead to the synthesis of a wide range of new compounds with potentially valuable properties. For instance, the introduction of pharmacophoric groups could lead to new drug candidates. Similarly, functionalization with polymerizable groups could allow for its incorporation into novel materials. The exploration of these synthetic pathways will be crucial in unlocking the full potential of this compound as a versatile chemical building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.